molecular formula C22H19Cl2NO3 B1252308 (1S)-trans-(alphaR)-cypermethrin CAS No. 83860-32-6

(1S)-trans-(alphaR)-cypermethrin

Cat. No.: B1252308
CAS No.: 83860-32-6
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-CMKODMSKSA-N
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Description

(1S)-trans-(alphaR)-cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and household pest control. It is known for its high efficacy against a broad spectrum of insects, including those resistant to other insecticides. The compound is a stereoisomer of cypermethrin, which enhances its insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-trans-(alphaR)-cypermethrin involves several steps, starting from the reaction of 3-phenoxybenzaldehyde with cyanoacetic acid to form 3-phenoxybenzylidenemalononitrile. This intermediate is then subjected to cyclopropanation using a suitable reagent like diethyl zinc and diiodomethane to yield the cyclopropane carboxylate. The final step involves the esterification of the cyclopropane carboxylate with (1S)-cis-(alphaR)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, cyclopropanation, and esterification, followed by purification through crystallization or distillation to achieve the desired stereoisomeric purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenoxy and cyclopropane moieties, leading to the formation of various oxidized products.

    Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group, forming different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenoxy and cyclopropane groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted cypermethrin derivatives.

Scientific Research Applications

(1S)-trans-(alphaR)-cypermethrin has numerous applications in scientific research:

    Chemistry: Used as a model compound to study the stereochemistry and reactivity of pyrethroids.

    Biology: Employed in studies on insect physiology and resistance mechanisms.

    Medicine: Investigated for its potential effects on human health and its role in pesticide poisoning cases.

    Industry: Widely used in agricultural research to develop new formulations and application methods for pest control.

Mechanism of Action

(1S)-trans-(alphaR)-cypermethrin is compared with other pyrethroids such as permethrin, deltamethrin, and fenvalerate. While all these compounds share a similar mode of action, this compound is unique in its stereoisomeric form, which enhances its potency and efficacy. The specific stereochemistry of this compound allows for better binding to insect sodium channels, making it more effective at lower doses compared to its counterparts.

Comparison with Similar Compounds

  • Permethrin
  • Deltamethrin
  • Fenvalerate
  • Cyfluthrin

These compounds are also widely used in pest control but differ in their chemical structure, potency, and spectrum of activity.

Properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-CMKODMSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058168, DTXSID301034570
Record name Theta-cypermethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Theta-Cypermethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71697-59-1, 83860-32-6
Record name Theta-cypermethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71697-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Theta-Cypermethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83860-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyano-3-phenoxybenzyl (1S-(1alpha(S*),3beta))-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083860326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theta-cypermethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Theta-Cypermethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyano-3-phenoxybenzyl [1S-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.694
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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